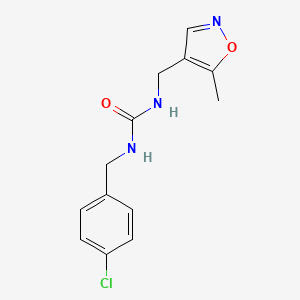

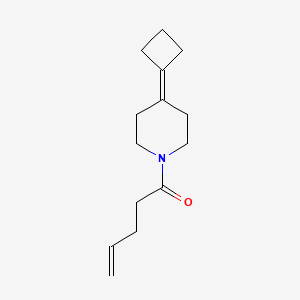

![molecular formula C18H14N2O6 B2446743 2-methyl-4-(2-(4-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione CAS No. 895829-81-9](/img/structure/B2446743.png)

2-methyl-4-(2-(4-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[f][1,4]oxazepine is a class of compounds that have been of growing pharmaceutical interest due to their array of pharmacological activities . They are often synthesized through cyclocondensation with two precursors .

Synthesis Analysis

The synthesis of benzo[f][1,4]oxazepine derivatives often involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . The hydroxy proton of the aminophenol could play a crucial role in the formation of an alkynylketimine intermediate that undergoes 7- endo-dig cyclization .Chemical Reactions Analysis

The chemical reactions involving benzo[f][1,4]oxazepine derivatives are often related to their synthesis. For example, the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C is a common method for synthesizing these compounds .Applications De Recherche Scientifique

Asymmetric Synthesis and Enantiomerically Pure Compounds

- A general method involving the preparation of highly optically pure β-substituted alkanoic acids from aldehydes used (2R,3S)-3,4-dimethyl-2-phenylperhydro-1,4-oxazepine derivatives. These derivatives, including related oxazepine compounds, were key intermediates in the synthesis, offering a route to highly enantiomerically pure β-substituted alkanoic acids. This method highlights the significance of oxazepines in stereoselective synthesis and the production of optically active compounds (Mukaiyama, Takeda, & Fujimoto, 1978).

Heterocyclic Compound Synthesis

- Research on heterocyclic compounds, such as oxazepine derivatives, involved reactions like the synthesis of various Schiff bases and their cyclization with anhydrides like phthalic and malic. This indicates the versatility of oxazepines in forming diverse heterocyclic structures, which are valuable in various chemical syntheses (Adnan, Hassan, & Thamer, 2014).

Spectroscopic and Mesomorphic Studies

- Studies involving benzimidazole-tethered oxazepine heterocyclic hybrids, including 2-methyl-4-(2-((phenylimino)methyl)-1H-benzo-[d]imidazol-1-yl)-butan-2-ol and related compounds, showed their potential in nonlinear optical (NLO) applications. This research, incorporating spectroscopic, X-ray diffraction, and DFT studies, underscores the applicability of oxazepine derivatives in material science and NLO technology (Almansour et al., 2016).

Apoptosis Induction in Cancer Treatment

- Some benzo[f][1,4]oxazepine-3,5(2H,4H)-diones were identified as potential anticancer agents due to their ability to induce apoptosis in cancer cells. These compounds exhibited selective cytotoxicity towards leukemia and breast cancer cell lines, while being less harmful to normal cells. They act through mechanisms like caspase-3 and Bax activation and downregulation of Bcl2, indicating the therapeutic potential of oxazepine derivatives in cancer treatment (Rashad, Georgey, George, & Abdel-Gawad, 2018).

Orientations Futures

Propriétés

IUPAC Name |

2-methyl-4-[2-(4-nitrophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O6/c1-11-17(22)19(18(23)14-4-2-3-5-16(14)26-11)10-15(21)12-6-8-13(9-7-12)20(24)25/h2-9,11H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWUBUKBNRGBOBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

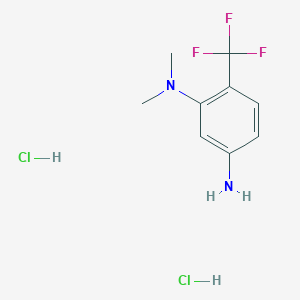

![5,9-Dioxatetracyclo[4.4.0.0^{2,4}.0^{3,7}]decane-4-carboxylic acid](/img/structure/B2446661.png)

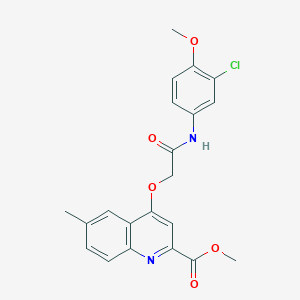

![(2S)-2-[(2-chlorobenzoyl)amino]propanoic acid](/img/structure/B2446662.png)

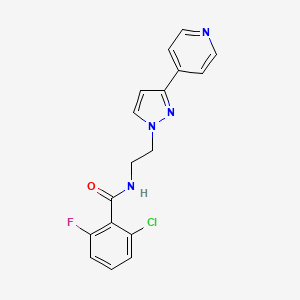

![3-Amino-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2446665.png)

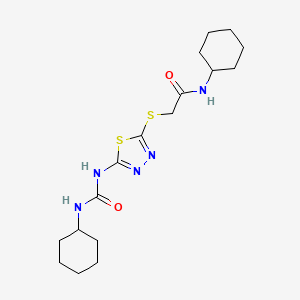

![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2446668.png)

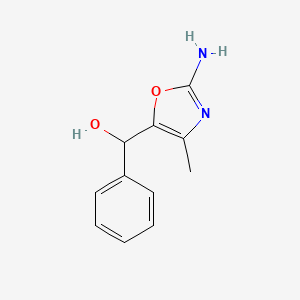

![N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2446671.png)

![(E)-N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2446673.png)

![2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline](/img/structure/B2446675.png)